molecular formula C24H20N4O5S B2448798 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 946352-54-1

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Cat. No. B2448798
CAS RN: 946352-54-1
M. Wt: 476.51
InChI Key: XICPKFHILAZVIV-UHFFFAOYSA-N
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Description

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds involving furan-2-ylmethyl and quinazolin-4(3H)-one frameworks, such as the title compound, has been extensively studied. For instance, research by Sun et al. (2021) focused on the synthesis and crystal structure analysis of a closely related compound, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This study highlights the methods of synthesizing complex molecules that incorporate furan and quinazolinone moieties and their detailed structural characterization, which is crucial for understanding the compound's potential interactions and biological activities (Sun et al., 2021).

Biological Applications and Antitumor Activity

A significant aspect of the research on compounds with the quinazolin-4(3H)-one core is their potential antitumor activity. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. The study demonstrated that certain analogues exhibited broad-spectrum antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-30-19-10-9-15(12-20(19)31-2)22-26-21(33-27-22)14-34-24-25-18-8-4-3-7-17(18)23(29)28(24)13-16-6-5-11-32-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPKFHILAZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

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